Methylamine hydrochloride
Overview
Description
Methylamine hydrochloride is a white crystalline solid with a distinctive fishy smell reminiscent of ammonia. It is the hydrochloride salt form of methylamine, a derivative of ammonia where one hydrogen atom is replaced by a methyl group. This compound is highly soluble in water and methanol and exhibits strong hygroscopic properties, meaning it readily absorbs moisture from the environment . This compound is primarily used as an intermediate in the production of several pesticides, solvents, and pharmaceuticals .
Mechanism of Action
Target of Action
Methylamine hydrochloride primarily targets the ammonia channel in organisms like Escherichia coli (strain K12) . This ammonia channel plays a crucial role in the transport of ammonia across the cell membrane.
Mode of Action
It’s known that methylamine can antagonize the internalization of toxins by cholinergic nerve endings . This suggests that this compound may interact with its targets, leading to changes in the internalization process of certain toxins.
Biochemical Pathways
Methylamine is involved in several biochemical pathways. For instance, it’s part of the Citalopram Metabolism Pathway and the Tyrosine Metabolism . In the Tyrosine Metabolism pathway, it may be involved in the metabolism of tyrosine, an amino acid that plays a key role in protein synthesis.
Pharmacokinetics
It’s known that methylamine is rapidly absorbed through the respiratory tract and through intact skin .
Result of Action
Exposure to methylamine has been reported to cause irritation of the nasal airways . This suggests that this compound may have similar effects.
Action Environment
Methylamine is a highly water-soluble gas and is often sold in the form of a 40% aqueous solution . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as humidity and temperature.
Biochemical Analysis
Biochemical Properties
Methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide .
Molecular Mechanism
It is known that methylamine is a derivative of ammonia, with one hydrogen atom being replaced by a methyl group
Temporal Effects in Laboratory Settings
In laboratory settings, the preparation of this compound involves the reaction of formaldehyde with ammonium chloride. The resulting colorless hydrochloride salt can be transformed into an amine by introducing a potent base, such as sodium hydroxide (NaOH)
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known that methylamine production occurs during PADI4-dependent arginine demethylation
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylamine hydrochloride can be synthesized by reacting methylamine gas with hydrochloric acid. This reaction produces a stable, solid salt form that is safer to handle than its gaseous precursor . Another method involves heating a mixture of aqueous formaldehyde and ammonium chloride, followed by vacuum distillation to remove residual water and formic acid, leaving behind solid this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methylamine with hydrochloric acid under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified through crystallization and vacuum distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form secondary and tertiary amines.
Condensation Reactions: It participates in the formation of amides and esters.
Acid-Base Reactions: Due to its basicity, it can neutralize acids to form salts.
Common Reagents and Conditions:
Formaldehyde and Ammonium Chloride: Used in the synthesis of this compound.
Sodium Hydroxide: Used to convert this compound back to methylamine.
Major Products Formed:
Secondary and Tertiary Amines: Formed through substitution reactions.
Amides and Esters: Formed through condensation reactions.
Scientific Research Applications
Methylamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethylamine Hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylamine Hydrochloride: Contains two methyl groups attached to the nitrogen atom.
Trithis compound: Contains three methyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its simple structure and high reactivity, making it a versatile intermediate in various chemical reactions. Its strong hygroscopic properties and high solubility in water and methanol further enhance its utility in industrial and laboratory settings .
Properties
IUPAC Name |
methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Methylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00101 [mmHg] | |
Record name | Methylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-51-1 | |
Record name | Methylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M439EX322K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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